1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CEP-26401, is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an important enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a critical role in various physiological processes such as inflammation, immune response, and cognition. The development of PDE4 inhibitors, including CEP-26401, has been a promising area of research for the treatment of various diseases.
Scientific Research Applications
Ionic Liquid Catalysts for Carbon Dioxide Utilization
Ionic liquids, including imidazolium-based systems, are explored for carbon dioxide utilization, producing linear and cyclic carbonates. These catalysts offer innovative progress in converting CO2 into valuable products, highlighting the potential of nitrogen-containing heterocycles in environmental applications (Chaugule et al., 2017).
Novel Heterocycles in Medicinal Chemistry
Imidazole and pyrazolopyrimidine derivatives are studied for their therapeutic significance, resembling purines and showing potential in treating various diseases. These compounds' medicinal attributes emphasize the importance of such heterocycles in drug development and therapeutic applications (Chauhan & Kumar, 2013).
Unnatural Base Pairs for Synthetic Biology
Research into developing unnatural base pairs beyond standard Watson-Crick pairs for synthetic biology includes imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines. This highlights the role of complex nitrogenous compounds in expanding the genetic code and synthetic biology applications (Saito-Tarashima & Minakawa, 2018).
Corrosion Inhibition by Imidazoline Derivatives
Imidazoline derivatives are effective corrosion inhibitors due to their adsorption on metal surfaces, indicating the utility of nitrogen-containing compounds in industrial applications related to corrosion prevention (Sriplai & Sombatmankhong, 2023).
properties
IUPAC Name |
4,7-dimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-11-6-4-5-7-13(11)19-8-9-23-12(2)10-24-14-15(20-17(23)24)22(3)18(26)21-16(14)25/h4-7,10,19H,8-9H2,1-3H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBYIKWNSWQMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione |
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